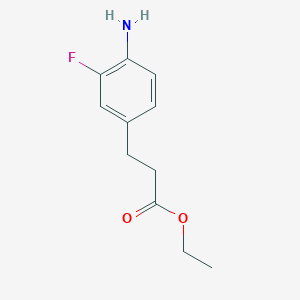

Ethyl 3-(4-amino-3-fluorophenyl)propanoate

Overview

Description

Ethyl 3-(4-amino-3-fluorophenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-amino-3-fluorophenyl group. The compound’s structure combines a fluorine atom at the meta-position and an amino group at the para-position on the aromatic ring, which may confer unique electronic and steric properties. Such substitutions are often critical in medicinal chemistry for modulating bioavailability, metabolic stability, and receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-amino-3-fluorophenyl)propanoate typically involves the esterification of 3-(4-Amino-3-fluoro-phenyl)-propionic acid. The reaction can be carried out using ethanol and a strong acid catalyst such as sulfuric acid under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-amino-3-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to ethyl 3-(4-amino-3-fluorophenyl)propanoate exhibit promising anticancer activities. The presence of fluorine enhances lipophilicity, potentially improving bioavailability and interaction with cellular targets, which is crucial for the development of effective anticancer agents. Studies have shown that modifications on the amino acid backbone can lead to compounds with enhanced antitumor effects.

Anti-inflammatory and Analgesic Applications

The compound's structural features suggest it may also possess anti-inflammatory and analgesic properties. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, making them candidates for pain management therapies.

Synthetic Applications

Synthesis of Fluorinated Amino Acids

this compound serves as a precursor in the synthesis of fluorinated amino acids. Such amino acids are valuable in pharmaceutical applications due to their unique properties that can influence protein structure and function . For instance, enzymatic methods utilizing lipases have been developed for the efficient synthesis of β-fluorophenyl-substituted β-amino acid enantiomers from this compound, showcasing its versatility in organic synthesis .

Coupling Reactions

The compound can participate in coupling reactions due to its amino group, which can act as a nucleophile. This property is exploited in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. For example, it has been used as a starting material in the preparation of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), through diazotization and subsequent coupling reactions .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 3-(4-amino-3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(4-amino-3-fluorophenyl)propanoate with structurally related esters, focusing on substituent effects, functional groups, and reported biological or physicochemical properties.

Substitution Patterns and Functional Groups

Ethyl 3-(2-fluoro-4-iodophenylamino)-3-thioxopropanoate ()

- Structure: Contains a thioxo group (C=S) and a 2-fluoro-4-iodophenylamino substituent.

- Key Differences: The thioxo group increases electrophilicity compared to the amino group in the target compound.

- Implications : Likely exhibits distinct reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride ()

- Structure: Features a phthalimide (1,3-dioxoisoindol-2-yl) group and a 4-aminophenyl substituent.

- The absence of fluorine reduces steric hindrance compared to the target compound.

- Implications : Phthalimide derivatives are common in anticancer and anti-inflammatory agents, suggesting possible pharmacological relevance .

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate ()

- Structure : Contains a keto group (C=O) and a fluorine atom at the α-position of the ester.

- Key Differences: The keto group increases electrophilicity, making it reactive toward nucleophiles. The absence of an amino group limits hydrogen-bonding interactions.

- Implications : Likely used as a precursor in asymmetric synthesis or fluorinated drug candidates .

Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate ()

- Structure: Includes a thiazolidinone ring with an aminomethylene group.

- Reported Activity: Exhibits antibacterial and antifungal properties, highlighting the importance of the thioxo and amino groups in microbial inhibition.

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate Hydrochloride ()

- Structure: Contains a dimethylamino group and a 4-methoxyphenyl substituent.

- Reported Properties : Low water solubility but high solubility in organic solvents, typical of tertiary amine hydrochlorides.

- Contrast: The target compound’s primary amino group and fluorine atom may offer different hydrogen-bonding and lipophilicity profiles, affecting membrane permeability .

Physicochemical Properties

Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate ()

- Structure : Methoxy and fluorine substituents at para- and meta-positions, respectively.

- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing amino group in the target compound.

- Implications: Methoxy groups often enhance aromatic ring stability but reduce reactivity compared to amino groups .

(R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate ()

- Structure: Ethoxy and hydroxyl groups on the propanoate chain and phenyl ring.

- Implications : Stereochemistry (R-configuration) could influence chiral recognition in enzyme interactions .

Data Table: Structural and Functional Comparisons

Biological Activity

Ethyl 3-(4-amino-3-fluorophenyl)propanoate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C12H14FNO2 and a molecular weight of approximately 211.23 g/mol. The compound features an ethyl ester group and a phenyl moiety substituted with an amino group and a fluorine atom at the para position. The presence of the fluorine atom is significant as it enhances metabolic stability and influences interactions with biological targets, potentially leading to improved pharmacological profiles compared to non-fluorinated analogs .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the fluorinated phenyl moiety may enhance lipophilicity and block oxidative metabolism, thereby increasing the compound's efficacy .

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways, potentially affecting cellular responses related to disease processes.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. Molecular docking studies have shown favorable interactions with critical amino acid residues in target proteins, suggesting a mechanism for its anticancer activity .

- Antimicrobial Effects : There is ongoing research into its potential antimicrobial properties, indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Difference | Unique Features |

|---|---|---|

| Ethyl 3-amino-3-phenylpropanoate | Lacks fluorine | May exhibit different reactivity |

| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | Chlorine instead of fluorine | Different chemical properties |

| Ethyl 3-amino-3-(4-bromophenyl)propanoate | Bromine instead of fluorine | Varies in reactivity and interactions |

The inclusion of a fluorine atom in this compound enhances its binding affinity for biological targets compared to its non-fluorinated counterparts .

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that this compound exhibited cytotoxicity against MCF-7 cells with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

- Molecular Docking Analysis : Molecular docking simulations have shown that the compound can effectively bind to active sites on enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer effects .

Q & A

Q. Basic: What are the recommended synthetic routes for Ethyl 3-(4-amino-3-fluorophenyl)propanoate?

Methodological Answer:

The synthesis typically involves condensation reactions between fluorinated aniline derivatives and ethyl propanoate precursors. A robust approach includes:

- Step 1: React 4-amino-3-fluorophenylpropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester.

- Step 2: Purify via column chromatography using silica gel and a gradient of petroleum ether/ethyl acetate (e.g., 70:30 to 50:50) .

- Alternative: Utilize reductive amination or coupling with activated esters (e.g., CDI-mediated reactions) for higher regioselectivity .

Key Considerations:

- Monitor reaction progress using TLC with UV visualization.

- Optimize temperature (reflux in ethanol at 80°C) to avoid side products like dehalogenated derivatives .

Q. Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

A multi-technique approach is essential:

- NMR:

- ¹H NMR: Identify aromatic protons (δ 6.8–7.2 ppm for fluorophenyl), ester methylene (δ 4.1–4.3 ppm), and amino protons (δ 1.2–1.5 ppm, broad if free).

- ¹³C NMR: Confirm ester carbonyl (δ ~170 ppm) and fluorinated aromatic carbons (split due to J-coupling) .

- HSQC NMR: Resolve overlapping signals in complex mixtures (e.g., lignin-derived analogs) .

- GC-MS/EI: Detect molecular ion peaks (m/z ~223) and fragmentation patterns for purity assessment .

Data Interpretation Tip: Compare with spectra of non-fluorinated analogs (e.g., ethyl 3-(4-aminophenyl)propanoate) to assign fluorine-specific shifts .

Q. Advanced: How can researchers resolve contradictions in reaction yields under varying catalytic conditions?

Methodological Answer:

Contradictions often arise from competing stabilization mechanisms (e.g., metal vs. acid catalysis):

- Case Study: Metal catalysts (e.g., Pd/C) stabilize intermediates via reductive pathways, while acidic conditions promote esterification but may degrade amino groups .

- Experimental Design:

- Resolution: Optimize catalyst choice (heterogeneous vs. homogeneous) and reaction time to balance yield (target >75%) and purity (>95%) .

Q. Advanced: What are the potential applications of this compound in drug discovery?

Methodological Answer:

The fluorinated phenyl and amino groups make it a versatile scaffold:

- Enzyme Inhibition: Screen against kinases (e.g., c-Src) via competitive binding assays. Fluorine enhances binding affinity to hydrophobic pockets .

- Prodrug Design: Ester hydrolysis in vivo releases the active acid, as seen in dabigatran analogs .

- Metabolic Probes: Radiolabel (e.g., ¹⁸F) for PET imaging to track distribution in preclinical models .

Validation: Compare IC₅₀ values with non-fluorinated analogs to quantify fluorine’s electronic effects .

Q. Basic: What are common impurities, and how are they detected?

Methodological Answer:

Typical impurities include:

- Unreacted precursors: 4-Amino-3-fluorophenylpropanoic acid (detectable via HPLC retention time ~5.2 min) .

- Dehalogenated byproducts: Ethyl 3-(4-aminophenyl)propanoate (distinguished by absence of ¹⁹F NMR signal at δ -115 ppm) .

- Oxidation products: Nitro derivatives (monitor via UV-Vis at 320 nm) .

Mitigation: Use scavengers (e.g., BHT) during synthesis to prevent radical-mediated degradation .

Q. Advanced: How to design experiments for studying metabolic pathways involving this compound?

Methodological Answer:

- In Vitro Models: Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at the phenyl ring) .

- Isotopic Labeling: Synthesize ¹³C-labeled ethyl groups to track ester hydrolysis via mass isotopomer analysis .

- Fluorescent Probes: Conjugate with fluorescein derivatives (e.g., HPF) to visualize cellular uptake in real-time .

Data Analysis: Use kinetic modeling (e.g., Michaelis-Menten) to quantify metabolic turnover rates .

Q. Basic: What solvents are optimal for synthesis and purification?

Methodological Answer:

- Synthesis: Ethanol (reflux) or DCM (for CDI-mediated coupling) .

- Purification: Ethyl acetate/petroleum ether mixtures for column chromatography .

- Crystallization: Use hexane/ethyl acetate (3:1) for high-purity crystals suitable for X-ray studies .

Solubility Note: The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .

Q. Advanced: How does fluorination impact reactivity in cross-coupling reactions?

Methodological Answer:

Fluorine’s electronegativity alters electronic and steric properties:

- Electronic Effects: Enhances electrophilic aromatic substitution (e.g., nitration) at the meta position due to deactivation of the para site .

- Steric Effects: Reduces nucleophilic attack on the ester group compared to non-fluorinated analogs .

- Case Study: Suzuki-Miyaura coupling with boronic acids proceeds slower (t₁/₂ ~4 h vs. 2 h for non-fluorinated analogs) due to decreased electron density .

Experimental Validation: Compare Hammett substituent constants (σₚ) to predict reaction outcomes .

Properties

IUPAC Name |

ethyl 3-(4-amino-3-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,2,4,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNSITYWMJTMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.